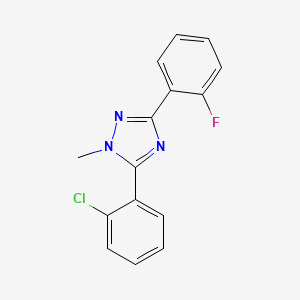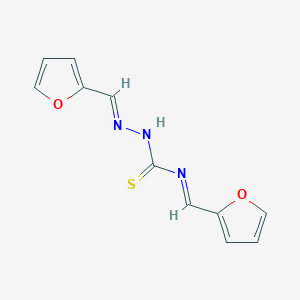
N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, such as aldehydes or ketones. This particular compound features furan rings, which are five-membered aromatic rings containing one oxygen atom. The presence of these furan rings imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide generally involves the condensation reaction between furan-2-carbaldehyde and hydrazinecarbothioamide. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Schiff base synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups.
Major Products Formed
Oxidation: Oxidized derivatives of the furan rings.
Reduction: Reduced forms of the Schiff base, potentially leading to amines.
Substitution: Substituted furan derivatives with various functional groups.
Applications De Recherche Scientifique
N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen and oxygen atoms of the Schiff base. This coordination can enhance the biological activity of the compound, allowing it to interact with various biomolecules and cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A Schiff base with similar furan rings and hydrazine linkage.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide metal complexes: Metal complexes formed with similar Schiff bases.
Uniqueness
N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide is unique due to its specific structure, which includes two furan rings and a hydrazinecarbothioamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C11H9N3O2S |
|---|---|
Poids moléculaire |
247.28 g/mol |
Nom IUPAC |
(1E)-1-(furan-2-ylmethylidene)-3-[(E)-furan-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C11H9N3O2S/c17-11(12-7-9-3-1-5-15-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,17)/b12-7+,13-8+ |
Clé InChI |
PQXNXZAEFISILZ-INOXDZRUSA-N |
SMILES isomérique |
C1=COC(=C1)/C=N/C(=S)N/N=C/C2=CC=CO2 |
SMILES canonique |
C1=COC(=C1)C=NC(=S)NN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


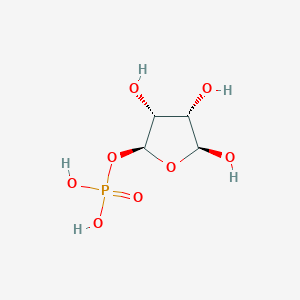
![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
![10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B12901683.png)
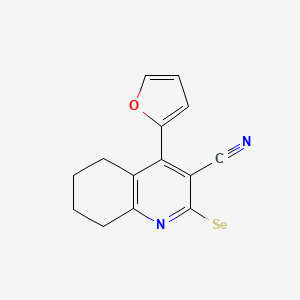
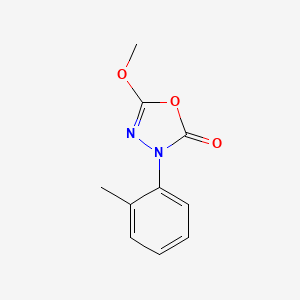
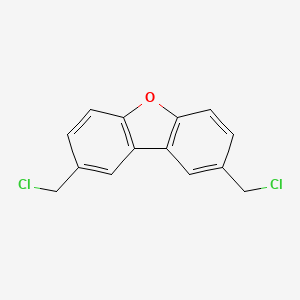
![4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine](/img/structure/B12901691.png)
![Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B12901702.png)
![3-Methyl-1-(4-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12901714.png)
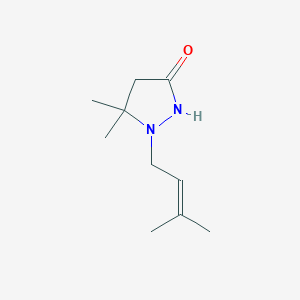
![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12901721.png)

